molecular formula C42H33N3O2 B13825344 2-(4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl)-N-[2-(4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]aniline

2-(4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl)-N-[2-(4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]aniline

Cat. No.: B13825344
M. Wt: 611.7 g/mol
InChI Key: RCEHTJHLGNWFOJ-UHFFFAOYSA-N
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Description

Bis(2-((4S,5S)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)phenyl)amine: is a chiral compound with significant applications in various fields of chemistry and industry. This compound is known for its unique structure, which includes two oxazoline rings and a central amine group, making it a valuable reagent in asymmetric synthesis and catalysis.

Properties

IUPAC Name

2-(4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl)-N-[2-(4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H33N3O2/c1-5-17-29(18-6-1)37-39(31-21-9-3-10-22-31)46-41(44-37)33-25-13-15-27-35(33)43-36-28-16-14-26-34(36)42-45-38(30-19-7-2-8-20-30)40(47-42)32-23-11-4-12-24-32/h1-28,37-40,43H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCEHTJHLGNWFOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(OC(=N2)C3=CC=CC=C3NC4=CC=CC=C4C5=NC(C(O5)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

611.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-((4S,5S)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)phenyl)amine typically involves the reaction of 2-aminobiphenyl with (S)-4,5-diphenyl-2-oxazoline under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, and the solvent used is often tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of Bis(2-((4S,5S)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)phenyl)amine may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production process .

Chemical Reactions Analysis

Types of Reactions

Bis(2-((4S,5S)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)phenyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bis(2-((4S,5S)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)phenyl)amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Bis(2-((4S,5S)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)phenyl)amine involves its role as a chiral ligand in catalytic processes. The oxazoline rings and the central amine group coordinate with metal centers, forming stable complexes that facilitate enantioselective transformations. The chiral environment created by the ligand ensures that the reactions proceed with high selectivity, leading to the formation of chiral products with the desired configuration .

Comparison with Similar Compounds

Similar Compounds

    Bis(2-((4R,5R)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)phenyl)amine: The enantiomer of the compound , with similar properties but opposite chiral configuration.

    Bis(2-((4S,5S)-4,5-diphenyl-4,5-dihydrothiazol-2-yl)phenyl)amine: A similar compound with thiazoline rings instead of oxazoline rings.

    Bis(2-((4S,5S)-4,5-diphenyl-4,5-dihydroimidazol-2-yl)phenyl)amine: A related compound with imidazoline rings, offering different electronic properties.

Uniqueness

Bis(2-((4S,5S)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)phenyl)amine stands out due to its high enantioselectivity and stability in catalytic processes. The presence of oxazoline rings provides a unique electronic environment that enhances its coordination with metal centers, making it a preferred choice in asymmetric synthesis .

Biological Activity

The compound 2-(4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl)-N-[2-(4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]aniline is a complex organic molecule characterized by its unique structural features, including dual oxazole rings and multiple phenyl groups. This complexity enhances its potential biological activity and therapeutic applications.

Structural Characteristics

The molecular formula of the compound is C32H25N3O2C_{32}H_{25}N_3O_2, with a molecular weight of approximately 483.194 g/mol. Its structure includes:

  • Oxazole Rings : Contributing to the compound's reactivity and biological interactions.
  • Diphenyl Groups : Enhancing stability and potentially influencing binding affinity to biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Anti-inflammatory Properties : Many oxazole derivatives have shown selective inhibition of cyclooxygenase enzymes (COX), particularly COX-2, which is associated with inflammatory processes .
  • Antimicrobial Activity : Some related compounds have demonstrated effectiveness against various pathogens, suggesting potential applications in treating infections.
  • Acaricidal Activity : Similar structures have been evaluated for their ability to kill mite eggs and larvae, with notable efficacy observed at specific concentrations .

Comparative Biological Activities of Related Compounds

Compound NameBiological ActivityReference
2-(4-chlorophenyl)-4,5-dihydrooxazoleAnti-inflammatory
4,5-DiphenylisoxazolineAnalgesic and anti-inflammatory (selective COX-2)
2-(diphenylphosphino)phenyl -4,5-dihydrooxazoleAntimicrobial
2-(4-methylsulfonylphenyl)-4-isoxazolinePotent analgesic

Case Studies

Research has highlighted several case studies focusing on the biological activity of oxazole derivatives:

  • Acaricidal Efficacy Study :
    • Compounds were tested against mite eggs and larvae.
    • Results indicated that certain derivatives maintained 100% mortality at concentrations as low as 10 mg/L .
  • Anti-inflammatory Activity Assessment :
    • A study evaluated various oxazoline derivatives for their COX inhibition.
    • The most effective compounds showed significant selectivity towards COX-2 over COX-1, reducing side effects associated with non-selective NSAIDs .

The biological activity of these compounds is often linked to their ability to interact with specific enzymes or receptors in the body:

  • COX Inhibition : Compounds targeting COX enzymes can modulate inflammatory responses.
  • Antimicrobial Action : The structural features may facilitate binding to bacterial cell walls or inhibit vital metabolic pathways.

Future Research Directions

Further studies are essential to explore the full spectrum of biological activities associated with this compound and its analogs. Key areas for future research include:

  • Optimization of Structural Features : Modifying substituents to enhance potency and selectivity.
  • Mechanistic Studies : Detailed investigations into how these compounds interact at the molecular level with biological targets.
  • Clinical Trials : Assessing efficacy and safety in vivo to establish therapeutic potential.

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